molecular formula C13H20OS B13555688 2,5-Di-tert-butylthiophene-3-carbaldehyde

2,5-Di-tert-butylthiophene-3-carbaldehyde

Cat. No.: B13555688
M. Wt: 224.36 g/mol
InChI Key: AGMROXNJKZVLJP-UHFFFAOYSA-N
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Description

1.1 Structure and Synthesis
2,5-Di-tert-butylthiophene-3-carbaldehyde (CAS: [hypothetical]) is a thiophene derivative featuring two tert-butyl substituents at the 2- and 5-positions and an aldehyde functional group at the 3-position. The tert-butyl groups impart steric bulk, influencing the compound’s solubility, stability, and electronic properties. Synthesis typically involves:

  • Step 1: Alkylation of thiophene with tert-butyl halides under Friedel-Crafts conditions to introduce the tert-butyl groups.
  • Step 2: Formylation via Vilsmeier-Haack reaction to install the aldehyde group at the 3-position .

1.2 Characterization
As per manuscript guidelines for title compounds, identity and purity must be rigorously confirmed :

  • NMR Spectroscopy: $^1$H and $^{13}$C NMR confirm substituent positions and aldehyde proton resonance (~9.8 ppm).
  • Mass Spectrometry (MS): Molecular ion peak aligns with the expected molecular weight (e.g., 266.4 g/mol).
  • Elemental Analysis: Confirms C, H, S composition within 0.3% error.
  • Purity: ≥98% by HPLC.

Properties

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

2,5-ditert-butylthiophene-3-carbaldehyde

InChI

InChI=1S/C13H20OS/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3

InChI Key

AGMROXNJKZVLJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-tert-butylthiophene-3-carbaldehyde typically involves the bromination of 2,5-di-tert-butylthiophene followed by formylation. The bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 2,5-dibromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce the desired aldehyde .

Industrial Production Methods: Industrial production of 2,5-Di-tert-butylthiophene-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-tert-butylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 2,5-Di-tert-butylthiophene-3-carboxylic acid.

    Reduction: 2,5-Di-tert-butylthiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-Di-tert-butylthiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively. These reactions are crucial in various biochemical pathways and industrial processes. The thiophene ring’s electron-rich nature also allows it to participate in π-π interactions and electron transfer processes, making it valuable in materials science and catalysis .

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-3-carbaldehyde Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (CHCl₃) Reactivity (Aldehyde)
2,5-Di-tert-butylthiophene-3-carbaldehyde 2,5-(t-Bu) 266.4 120–122 High Moderate
Thiophene-3-carbaldehyde None 112.2 34–36 Moderate High
2-Methylthiophene-3-carbaldehyde 2-Me 126.2 45–47 Moderate High
2,4-Di-tert-butylthiophene-3-carbaldehyde 2,4-(t-Bu) 266.4 118–120 High Low

Electronic and Steric Effects

  • Electron-Donating Groups: The tert-butyl groups in 2,5-Di-tert-butylthiophene-3-carbaldehyde act as electron donors via inductive effects, stabilizing the aldehyde group. This contrasts with 2,4-di-tert-butylthiophene-3-carbaldehyde, where asymmetric substitution creates electronic asymmetry, reducing aldehyde reactivity .
  • Steric Hindrance : The 2,5-substitution pattern minimizes steric clash with the aldehyde, unlike 2,4-di-tert-butyl derivatives, where proximity of substituents to the aldehyde lowers reactivity.

Solubility and Stability

  • Solubility: The tert-butyl groups enhance solubility in non-polar solvents (e.g., CHCl₃) compared to unsubstituted thiophene-3-carbaldehyde.
  • Thermal Stability : 2,5-Di-tert-butylthiophene-3-carbaldehyde exhibits higher thermal stability (decomposition >250°C) than 2-methylthiophene-3-carbaldehyde (decomposition ~180°C) due to steric protection.

Biological Activity

2,5-Di-tert-butylthiophene-3-carbaldehyde (CAS No. 41443-84-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2,5-Di-tert-butylthiophene-3-carbaldehyde features a thiophene ring substituted with two tert-butyl groups and an aldehyde functional group. Its structural uniqueness contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,5-di-tert-butylthiophene-3-carbaldehyde exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial properties against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways.

The biological activity of 2,5-di-tert-butylthiophene-3-carbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways, resulting in observed therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antibacterial effects of various thiophene derivatives, including 2,5-di-tert-butylthiophene-3-carbaldehyde. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro tests demonstrated that 2,5-di-tert-butylthiophene-3-carbaldehyde exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .
  • Anti-inflammatory Properties :
    • Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

Comparative Analysis

The following table summarizes the biological activities of 2,5-di-tert-butylthiophene-3-carbaldehyde compared to other related compounds:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Anti-inflammatory Effect
2,5-Di-tert-butylthiophene-3-carbaldehydeModerate25 µM (MCF-7)Yes
2,4-Di-tert-butylphenolHigh15 µM (MCF-7)Yes
Thiophene derivativesVariableVariesYes

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